molecular formula C5H10Br2 B167509 2,4-Dibromopentane CAS No. 1825-11-2

2,4-Dibromopentane

Cat. No. B167509
CAS RN: 1825-11-2
M. Wt: 229.94 g/mol
InChI Key: KUZOHDYKJXNCSI-SYDPRGILSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dibromopentane is a chemical compound that belongs to the class of alkyl halides. It is a colorless liquid that is used in various scientific research applications.

Mechanism Of Action

The mechanism of action of 2,4-Dibromopentane is not well understood. However, it is believed to act as an alkylating agent, which means that it can add an alkyl group to a molecule. This can lead to changes in the structure and function of the molecule, which can have various biological effects.

Biochemical And Physiological Effects

2,4-Dibromopentane has various biochemical and physiological effects. It has been shown to be mutagenic and genotoxic in various in vitro and in vivo studies. It can also cause DNA damage and inhibit DNA synthesis. It has also been shown to have cytotoxic effects on various cell lines.

Advantages And Limitations For Lab Experiments

One advantage of using 2,4-Dibromopentane in lab experiments is its ability to act as an alkylating agent, which can lead to changes in the structure and function of molecules. This can be useful in studying the effects of various compounds on biological systems. However, one limitation is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of 2,4-Dibromopentane in scientific research. One area of interest is its potential use in the synthesis of new pharmaceuticals and agrochemicals. Another area of interest is its potential use as a tool for studying the effects of various compounds on biological systems. Further research is needed to fully understand the mechanism of action and potential applications of 2,4-Dibromopentane in scientific research.
Conclusion:
In conclusion, 2,4-Dibromopentane is a chemical compound that is widely used in scientific research. It is used in the synthesis of various organic compounds and has various biochemical and physiological effects. While it has advantages for use in lab experiments, its potential toxicity is a limitation. Further research is needed to fully understand its mechanism of action and potential applications in scientific research.

Synthesis Methods

The synthesis of 2,4-Dibromopentane can be achieved through the reaction of 1-pentene with bromine in the presence of a catalyst. The reaction results in the formation of 2,4-Dibromopentane as the main product.

Scientific Research Applications

2,4-Dibromopentane is widely used in scientific research as a reagent and intermediate in the synthesis of various organic compounds. It is used in the preparation of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of surfactants, which are used in various industrial applications.

properties

IUPAC Name

2,4-dibromopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10Br2/c1-4(6)3-5(2)7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUZOHDYKJXNCSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30884890
Record name Pentane, 2,4-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30884890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dibromopentane

CAS RN

19398-53-9, 1825-11-2
Record name 2,4-Dibromopentane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19398-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name meso-2,4-Dibromopentane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001825112
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentane, 2,4-dibromo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pentane, 2,4-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30884890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dibromopentane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.104
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.